6-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine
Overview
Description
6-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine is a complex organic compound that features a piperazine ring substituted with a methoxybenzenesulfonyl group and a pyrimidine ring substituted with trimethyl groups
Preparation Methods
The synthesis of 6-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine typically involves multiple steps. One common method includes the reaction of 4-(4-methoxybenzenesulfonyl)piperazine with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in an anhydrous solvent such as ethanol, with heating under reflux to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, especially at the nitrogen atoms. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions.
Scientific Research Applications
6-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is beneficial in conditions like Alzheimer’s disease, where acetylcholine levels are typically low.
Comparison with Similar Compounds
Similar compounds include:
2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole: Shares the piperazine and methoxybenzenesulfonyl moieties but differs in the core structure.
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: These compounds also feature the methoxyphenylpiperazine group and are studied for their enzyme inhibitory activities.
4-{6-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-yl}morpholine: Another structurally related compound with potential pharmacological applications.
The uniqueness of 6-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S/c1-14-19-17(21(2)3)13-18(20-14)22-9-11-23(12-10-22)27(24,25)16-7-5-15(26-4)6-8-16/h5-8,13H,9-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRQREYCJQAVHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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